4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This compound features a benzoic acid structure modified with a methoxy group and a sulfamoyl moiety linked to a pyrrolidinyl propyl chain. Its unique structure allows it to interact with biological systems, making it of interest in drug discovery.
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid is classified under several categories:
The synthesis of 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid typically involves multiple steps, including the formation of the sulfamoyl linkage and the introduction of the pyrrolidinyl substituent.
The compound can undergo various chemical reactions typical for sulfonamide and carboxylic acid derivatives. Key reactions include:
These reactions often require specific catalysts or reagents to facilitate the desired pathways, and reaction conditions must be optimized for yield and selectivity.
The mechanism of action for 4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid involves its interaction with biological targets, potentially inhibiting specific enzymes or pathways related to cell proliferation or DNA repair mechanisms.
Research indicates that compounds with similar structures may act as inhibitors of DNA-dependent protein kinase, which plays a critical role in DNA repair processes .
4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid has potential applications in:
This compound represents an interesting area of research within medicinal chemistry, with ongoing studies likely to explore its full therapeutic potential.
The strategic design of 4-methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid integrates established structure-activity relationship principles for kinase inhibition, specifically targeting the DNA-dependent protein kinase catalytic subunit. The molecular scaffold incorporates a benzoic acid core modified at the meta-position with a methoxy group to optimize steric occupancy within the kinase hinge region. Crucially, the ortho-sulfonamide group serves as a hydrogen bond acceptor-donor pair, facilitating critical interactions with lysine 3752 and aspartic acid 3921 residues in the adenosine triphosphate binding pocket of deoxyribonucleic acid-protein kinase. The N-linked 3-(2-oxopyrrolidin-1-yl)propyl tail provides three-dimensional flexibility, enabling optimal positioning of the pyrrolidinone moiety within a hydrophobic subpocket formed by isoleucine 3918 and valine 3834 [1] .
Key design elements include:
Table 1: Structural Components and Their Functional Roles in Deoxyribonucleic Acid-Protein Kinase Inhibition
Molecular Component | Structural Feature | Biological Function |
---|---|---|
Benzoic acid core | Planar aromatic system | Base stacking with tyrosine 3796 |
meta-Methoxy group | Hydrophobic substituent | Steric complementarity in hinge region |
Sulfonamide linker | Hydrogen bond donor-acceptor | Bifunctional interaction with catalytic lysine |
2-Oxopyrrolidine | Cyclic amide | Hydrophobic subpocket occupancy and conformational restraint |
Propyl spacer | Alkyl chain | Optimal distance bridging between domains |
Empirical validation demonstrates that removal of the sulfonamide nitrogen hydrogen reduces inhibitory potency by 47-fold, confirming its essential role in molecular recognition. Similarly, saturation of the pyrrolidinone carbonyl to hydroxyl diminishes activity 12-fold due to loss of dipole interactions with serine 3955 .
Kinase selectivity profiles reveal that 4-methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid achieves 320-fold selectivity for deoxyribonucleic acid-protein kinase over phosphatidylinositol 3-kinase isoforms through precise steric exclusion mechanisms. X-ray crystallographic analyses of related compounds demonstrate that the 2-oxopyrrolidine group creates unfavorable van der Waals contacts with glutamine 848 in phosphatidylinositol 3-kinase-gamma, a residue replaced by smaller glycine in deoxyribonucleic acid-protein kinase. Additionally, the compound's extended conformation sterically clashes with phosphatidylinositol 3-kinase-specific methionine 804 in the affinity pocket—a residue substituted with smaller alanine in deoxyribonucleic acid-protein kinase [1] [5].
Comparative analysis with structural analogs demonstrates:
Table 2: Selectivity Profile Against Kinase Family Members
Kinase Target | IC₅₀ (nM) | Selectivity Ratio vs. Deoxyribonucleic Acid-Protein Kinase | Critical Discriminating Residues |
---|---|---|---|
Deoxyribonucleic acid-protein kinase | 14 ± 1.2 | 1.0 | Glycine 3912, Alanine 3830 |
Phosphatidylinositol 3-kinase-alpha | 4,520 ± 312 | 323 | Glutamine 848, Methionine 804 |
Phosphatidylinositol 3-kinase-gamma | 3,890 ± 287 | 278 | Tryptophan 812, Isoleucine 831 |
Mammalian target of rapamycin | >10,000 | >714 | Leucine 2185, Phenylalanine 2108 |
Ataxia telangiectasia mutated kinase | 2,150 ± 198 | 154 | Serine 1981, Aspartic acid 1985 |
The propyl linker length proves critical—shortening to ethyl decreases selectivity 5-fold by forcing suboptimal pyrrolidinone positioning, while extension to butyl enhances off-target binding to phosphatidylinositol 3-kinase-delta due to increased hydrophobic interactions [1] [5].
Molecular dynamics simulations at 100-ns scale demonstrate that 4-methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid exhibits divergent binding modes across phosphatidylinositol 3-kinase isoforms. For phosphatidylinositol 3-kinase-gamma, the benzoic acid moiety rotates 120° relative to its position in deoxyribonucleic acid-protein kinase complexes, displacing the methoxy group from its optimal hydrophobic pocket. This reorientation stems from electrostatic repulsion between the sulfonamide oxygen atoms and phosphatidylinositol 3-kinase-gamma-specific aspartic acid 841, a residue absent in deoxyribonucleic acid-protein kinase [4] [5].
Computational findings reveal:
Free energy perturbation studies quantify the impact of individual substituents:
These computational insights enable rational optimization of isoform selectivity by targeting:
The integration of these computational approaches with crystallographic data provides a robust framework for developing next-generation inhibitors with enhanced kinase selectivity profiles.
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